molecular formula C18H17NO3 B5330987 methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate

methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate

Cat. No. B5330987
M. Wt: 295.3 g/mol
InChI Key: DMXDXAKGPUCXRK-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate exerts its pharmacological effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and cell proliferation. methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a key regulator of the NF-κB pathway.
Biochemical and Physiological Effects:
methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

Methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit the NF-κB pathway with high specificity. However, methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and toxicity of methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate in vivo, as well as its potential interactions with other drugs.
In conclusion, methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate is a promising compound with potential applications in various scientific research fields. Its inhibition of the NF-κB pathway and its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully elucidate its mechanism of action and evaluate its safety and toxicity in vivo.

Synthesis Methods

Methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with methylamine, followed by the reaction of the resulting compound with acetylacetone. The final product is obtained through the reaction of the intermediate product with methyl iodide. This synthesis method has been optimized to produce methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate with high purity and yield.

Scientific Research Applications

Methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been studied extensively for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and drug discovery. methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

methyl 4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-3-5-14(6-4-13)17(20)11-12-19-16-9-7-15(8-10-16)18(21)22-2/h3-12,19H,1-2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDXAKGPUCXRK-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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